(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol
Overview
Description
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by iodination and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong fluorinating agents, such as xenon difluoride or sulfur tetrafluoride, and iodinating agents like iodine monochloride. The final step involves the addition of the trifluoromethoxy group using reagents such as trifluoromethyl hypofluorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of 4,5,5,5-tetrafluoro-2-oxo-4-(trifluoromethoxy)pentanoic acid.
Reduction: Formation of 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pentane.
Substitution: Formation of 4,5,5,5-tetrafluoro-2-(substituted)-4-(trifluoromethoxy)pent-2-en-1-ol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development.
Industry
In the materials science field, this compound can be used to synthesize fluorinated polymers and coatings with enhanced chemical resistance and thermal stability. These materials are useful in various industrial applications, including electronics and aerospace.
Mechanism of Action
The mechanism by which (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can interact with biological targets, such as enzymes or receptors, enhancing the compound’s binding affinity and selectivity. The trifluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-penten-1-ol: A simpler analog without fluorine or iodine atoms.
4,5,5,5-tetrafluoro-2-iodo-4-methoxypent-2-en-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(E)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol: The E-isomer of the compound.
Uniqueness
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol is unique due to the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethoxy group. These features confer distinct chemical properties, such as high electronegativity and lipophilicity, which can be advantageous in various applications. The Z-configuration also influences the compound’s reactivity and interaction with other molecules, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h1,15H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPCHKRRLLUOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(C(F)(F)F)(OC(F)(F)F)F)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180719 | |
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-57-3 | |
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243139-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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